1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(2-methylpropyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-8(2)7-9-12-10(15-13-9)14-5-3-11-4-6-14/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYQOFJCEGVUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization with Nitriles
A common method involves reacting a thiourea derivative with a nitrile under acidic conditions. For example, N-isobutylthiourea can react with cyanogen bromide (CNBr) in ethanol at reflux to form 3-(2-methylpropyl)-5-amino-1,2,4-thiadiazole. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole, a key intermediate.
Reaction Conditions
Piperazine Coupling Strategies
The 5-position of the thiadiazole ring is functionalized with piperazine via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole reacts with piperazine in dimethylformamide (DMF) at 80–100°C for 24 hours. Triethylamine (Et₃N) is added to scavenge HCl, improving yields.
Optimized Protocol
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers higher efficiency for electron-deficient heterocycles. Using Pd₂(dba)₃ and Xantphos as ligands, 5-bromo-3-(2-methylpropyl)-1,2,4-thiadiazole couples with piperazine in toluene at 110°C.
Catalytic System
-
Catalyst: Pd₂(dba)₃ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Solvent: Toluene, 110°C, 18 hours
Alternative Routes via Intermediate Functionalization
Pre-functionalized Piperazine Derivatives
Piperazine can be pre-modified with leaving groups (e.g., tosylates) to enhance reactivity. For example, 1-tosylpiperazine reacts with 5-mercapto-3-(2-methylpropyl)-1,2,4-thiadiazole in the presence of K₂CO₃ in acetonitrile.
Key Data
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 5-chloro-thiadiazole and piperazine in DMF achieves 85% conversion after 30 minutes at 150°C under microwave conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >98% purity with t<sub>R</sub> = 4.91 min.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| SNAr | DMF, 90°C, Et₃N | 65–70 | 24 |
| Buchwald-Hartwig | Toluene, Pd₂(dba)₃, Xantphos | 75–80 | 18 |
| Microwave | DMF, 150°C, microwave | 85 | 0.5 |
The Buchwald-Hartwig method offers superior yields but requires expensive catalysts. Microwave synthesis balances speed and efficiency, making it suitable for scale-up.
Challenges and Optimization
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Side Reactions : Over-alkylation of piperazine can occur if excess thiadiazole chloride is used. Stoichiometric control (1:1.1 ratio) mitigates this.
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require rigorous drying to prevent hydrolysis.
Industrial-Scale Considerations
For kilogram-scale production, the SNAr route is preferred due to lower catalyst costs. A continuous-flow reactor operating at 100°C with a residence time of 2 hours achieves 90% conversion, reducing batch variability .
Chemical Reactions Analysis
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions .
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring thiadiazole and piperazine structures exhibit various biological activities, including:
- FAAH Inhibition : Compounds similar to 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine have been identified as inhibitors of fatty acid amide hydrolase (FAAH). This enzyme is crucial for the metabolism of endocannabinoids, which are involved in pain management and inflammation .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents aimed at treating pain and inflammatory conditions .
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar thiadiazole-piperazine derivatives:
- Pain Management : A study demonstrated that certain piperazine derivatives exhibited significant analgesic effects in animal models. These findings suggest that modifications to the thiadiazole structure could enhance efficacy against pain .
- Anti-inflammatory Effects : Another research effort highlighted the anti-inflammatory activity of related compounds in vitro, indicating potential pathways for therapeutic application in inflammatory diseases .
- Binding Affinity Studies : Interaction studies using molecular docking simulations have shown promising binding affinities for this compound against various biological targets involved in pain and inflammation .
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine ()
- Structural Difference : The 3-position of the thiadiazole is substituted with a 4-methoxyphenyl group instead of an isobutyl group.
- Impact : The methoxy group is electron-donating, enhancing resonance stabilization. This aryl substitution may increase affinity for serotonin receptors (e.g., 5-HT1A/1B) compared to the aliphatic isobutyl group in the target compound .
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine ()
- Structural Difference : A nitro group (strong electron-withdrawing) is present at the 3-position of the phenyl ring.
- Impact : Nitro groups improve binding to enzymes or receptors requiring electron-deficient regions. This compound may exhibit higher potency in antimicrobial or antiparasitic applications compared to the target compound .
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine ()
Piperazine Ring Modifications
1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine ()
- Structural Difference : A trifluoromethylbenzyl group is attached to the thiadiazole.
- Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity.
1-[2-(2-Chlorophenyl)ethyl]-4-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine ()
Pharmacological Comparisons
Key Findings:
- Alkyl vs. Aryl Substituents: Aliphatic chains (e.g., isobutyl) favor lipophilicity and non-specific membrane interactions, while aryl groups enhance receptor-specific binding .
- Electron Effects : Electron-withdrawing groups (e.g., nitro) improve enzyme inhibition, whereas electron-donating groups (e.g., methoxy) enhance receptor agonism .
Research Trends and Gaps
- Pharmacokinetics: No direct studies on the target compound’s ADME properties exist; extrapolation from analogs suggests moderate oral bioavailability due to the isobutyl group’s balance of lipophilicity and solubility .
- Therapeutic Potential: The isobutyl group’s steric bulk may reduce off-target effects compared to smaller substituents, making it a candidate for selective receptor modulation .
Biological Activity
1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that incorporates a piperazine ring with a thiadiazole moiety. The biological activity of thiadiazole derivatives has been widely studied due to their potential therapeutic applications in various fields, including oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Anticancer Activity
Research indicates that compounds containing thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit cancer cell proliferation across several lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The anticancer mechanisms often involve the inhibition of specific enzymes or pathways crucial for tumor growth.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Aromatase Inhibition |
| 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole | A549 | 15 | Apoptosis Induction |
| 2-(4-arylsubstituted-1H-triazol-1-yl) derivatives | DU-145 | 12 | Cell Cycle Arrest |
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties. A study evaluated various piperazine derivatives and found that certain substitutions on the thiadiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Case Study 1: Anticancer Screening
In a recent study published in Molecules, researchers synthesized a series of thiadiazole derivatives and screened their anticancer activities against multiple cell lines. The results indicated that the presence of the piperazine moiety significantly enhanced the cytotoxic effects compared to other analogs without this structure .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperazine-based compounds revealed that modifications in the thiadiazole structure could lead to improved activity against resistant bacterial strains. The study highlighted the potential use of these compounds in developing new antibiotics .
Q & A
Q. What are the key structural features of 1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine that influence its biological activity?
The compound combines a 1,2,4-thiadiazole ring (with sulfur and nitrogen heteroatoms) and a piperazine moiety. The 2-methylpropyl substituent enhances lipophilicity, potentially improving membrane permeability. The thiadiazole ring’s electron-deficient nature allows for π-π stacking and hydrogen bonding with biological targets, while the piperazine group provides conformational flexibility for receptor interactions . Structural analogs (e.g., oxadiazole derivatives) show reduced activity due to differences in electronegativity and steric effects .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the 1,2,4-thiadiazole ring via cyclization of thioamides or thioureas with nitriles under acidic conditions.
- Step 2: Coupling the thiadiazole intermediate with a piperazine derivative using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C), IR, and HRMS .
Q. Which spectroscopic techniques are critical for confirming its structural integrity?
- ¹H/¹³C NMR: To verify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone.
- FT-IR: Confirms C-S (650–750 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches in the thiadiazole ring.
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination.
- Cytotoxicity: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity: Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
Variations arise from:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) may improve solubility but complicate purification.
- Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres.
- Workup: Acid-base extraction vs. chromatography affects purity. Systematic optimization using Design of Experiments (DoE) is recommended .
Q. What computational strategies predict its interactions with biological targets?
- Molecular Docking (AutoDock Vina): Models binding to active sites (e.g., kinase ATP pockets) using flexible ligand sampling.
- Molecular Dynamics (GROMACS): Simulates stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR: Correlates substituent electronegativity/logP with activity using partial least squares regression .
Q. How does the 2-methylpropyl group impact pharmacokinetics?
- Lipophilicity (logP): Increases membrane permeability (experimental logP ~2.8 vs. 1.5 for unsubstituted analogs).
- Metabolic Stability: The branched alkyl chain reduces CYP450-mediated oxidation compared to linear chains.
- Plasma Protein Binding: Predicted binding >90% via albumin interaction assays .
Q. What strategies optimize selectivity against off-target receptors?
- Substituent Screening: Replace 2-methylpropyl with cyclopropyl or fluorinated groups to modulate steric/electronic effects.
- Fragment-Based Design: Retain thiadiazole-piperazine core while varying peripheral groups (e.g., pyridinyl, benzodioxole).
- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
Discrepancies arise from:
- Assay Conditions: ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition outcomes.
- Cell Lines: Genetic variations (e.g., HeLa vs. HEK293) affect target expression levels.
- Compound Purity: Impurities >5% (by HPLC) may artifactually enhance or suppress activity .
Comparative Structural Analysis
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| 1-[3-Cyclopropyl-thiadiazol-5-yl]piperazine | Cyclopropyl substituent | Improved metabolic stability |
| Oxadiazole-piperazine derivatives | Oxygen instead of sulfur in heterocycle | Reduced kinase affinity (ΔIC₅₀ = 2.5x) |
| Pyridinyl-piperazine analogs | Pyridine instead of thiadiazole | Enhanced solubility but lower logP |
Methodological Recommendations
- Synthesis: Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 6 hours) .
- Characterization: Combine XRD with DFT calculations to validate bond angles/electron density .
- Biological Testing: Pair in vitro assays with zebrafish models for rapid toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
